molecular formula C20H22N4OS B2961684 4-((2-phenyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1396759-73-1

4-((2-phenyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2961684
CAS No.: 1396759-73-1
M. Wt: 366.48
InChI Key: UYLUDCIYYGYVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-phenyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N4OS and its molecular weight is 366.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformational Analysis and Receptor Antagonist Activities

  • H3-receptor Antagonists: A study on thioperamide, a compound with a somewhat related structure, discusses its conformational flexibility and potential as an H3-receptor antagonist. The research provides insights into the design of new H3-receptor antagonists using structural templates similar to thioperamide, highlighting the importance of molecular mechanics and conformational analysis in developing therapeutics P. Plazzi et al., 1997.

Synthesis and Characterization of Substituted Compounds

  • Synthesis of Substituted Imidazolones: Research on the preparation of carboxamides and their subsequent transformation into imidazol-5-ones discusses innovative synthesis routes. This work underscores the versatility of imidazole derivatives in chemical synthesis and their potential for creating new compounds with significant biological activities M. Sedlák et al., 2008.

Antimicrobial and Antiviral Activities

  • Antimycobacterial Activity: Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives were designed and synthesized, showing considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This study demonstrates the antimicrobial potential of imidazole derivatives, suggesting their use in treating tuberculosis Kai Lv et al., 2017.

Novel Synthesis Approaches and Chemical Properties

  • One-Pot Synthesis of Imidazo[1,5-a]pyridines: Demonstrating a one-pot synthesis approach starting from carboxylic acids, this study highlights innovative methods in organic synthesis, allowing for the introduction of various substituents and showcasing the chemical versatility of imidazole and pyridine derivatives J. Crawforth, Melissa Paoletti, 2009.

Properties

IUPAC Name

4-[(2-phenylimidazol-1-yl)methyl]-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c25-20(22-18-7-4-14-26-18)23-11-8-16(9-12-23)15-24-13-10-21-19(24)17-5-2-1-3-6-17/h1-7,10,13-14,16H,8-9,11-12,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLUDCIYYGYVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.